4-Amino-2,6-dimethylnicotinaldehyde
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Overview
Description
4-Amino-2,6-dimethylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 6-positions on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylnicotinaldehyde can be achieved through several methods. One common approach involves the Friedländer cyclocondensation reaction. In this method, 2-amino-4,6-dimethylnicotinaldehyde is reacted with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine . This reaction yields 1,8-naphthyridine derivatives, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, stirring without solvent at elevated temperatures, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-amino-2,6-dimethylnicotinic acid.
Reduction: Formation of 4-amino-2,6-dimethyl-1-nicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,6-dimethylnicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of biologically active molecules that interact with enzymes, receptors, and other cellular components. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylnicotinaldehyde
- 4-Amino-2,6-dimethoxypyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
4-Amino-2,6-dimethylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-amino-2,6-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-5-3-8(9)7(4-11)6(2)10-5/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
LAHLXMPHUJGPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C=O)N |
Origin of Product |
United States |
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